[(2-oxo-2-{[3-(5-sulfanyl-1H-tetrazol-1-yl)phenyl]amino}ethyl)sulfanyl]acetic acid
Description
This compound features a central 2-oxoethylsulfanyl-acetic acid backbone substituted with a 3-(5-sulfanyl-1H-tetrazol-1-yl)phenyl group. Such structural motifs are common in pharmaceuticals and agrochemicals, where tetrazoles often serve as bioisosteres for carboxylic acids .
Properties
CAS No. |
91259-47-1 |
|---|---|
Molecular Formula |
C11H11N5O3S2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-[2-oxo-2-[3-(5-sulfanylidene-2H-tetrazol-1-yl)anilino]ethyl]sulfanylacetic acid |
InChI |
InChI=1S/C11H11N5O3S2/c17-9(5-21-6-10(18)19)12-7-2-1-3-8(4-7)16-11(20)13-14-15-16/h1-4H,5-6H2,(H,12,17)(H,18,19)(H,13,15,20) |
InChI Key |
OCCMHXJAZGKTBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=S)N=NN2)NC(=O)CSCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-oxo-2-{[3-(5-sulfanyl-1H-tetrazol-1-yl)phenyl]amino}ethyl)sulfanyl]acetic acid typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and a nitrile.
Attachment of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Incorporation of the Sulfanyl Group: This step often involves the use of thiol reagents under mild conditions to avoid oxidation.
Final Assembly: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, such as using a base like triethylamine in an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[(2-oxo-2-{[3-(5-sulfanyl-1H-tetrazol-1-yl)phenyl]amino}ethyl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Compounds with different substituents on the tetrazole ring.
Scientific Research Applications
[(2-oxo-2-{[3-(5-sulfanyl-1H-tetrazol-1-yl)phenyl]amino}ethyl)sulfanyl]acetic acid has several scientific research applications:
Medicinal Chemistry: The compound’s tetrazole ring is a bioisostere of carboxylic acids, making it useful in drug design for enhancing the pharmacokinetic properties of pharmaceuticals.
Materials Science: The unique structural properties of the compound make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of [(2-oxo-2-{[3-(5-sulfanyl-1H-tetrazol-1-yl)phenyl]amino}ethyl)sulfanyl]acetic acid involves its interaction with molecular targets through its tetrazole ring and sulfanyl group. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors that typically interact with carboxylate groups. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural Analogues with Tetrazole or Triazole Moieties
- Lib-1, Lib-2, Lib-3 (): These derivatives of 2-oxo-2-(phenylamino)acetic acid feature sulfonamide or sulfamoyl groups. While Lib-1 (56% yield) lacks the tetrazole ring, its phenyl-substituted acetic acid core shares functional similarity. The tetrazole in the target compound may improve metabolic stability compared to sulfonamides due to reduced susceptibility to hydrolysis .
- 2-[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic Acid (): This triazole-containing analog replaces the tetrazole with a partially saturated triazolone ring.
2.2. Sulfur-Containing Derivatives
- 4-(2-Oxo-2-(prop-2-yn-1-ylamino)ethyl)benzenesulfonyl Fluoride (): Synthesized via HATU-mediated coupling, this compound shares a 2-oxoethylsulfanyl group but replaces the tetrazole with a benzenesulfonyl fluoride. The fluorine atom enhances electrophilicity, making it reactive in click chemistry, unlike the target compound’s tetrazole, which is more chemically inert .
- Erdosteine Impurities (): Erdosteine’s ethyl ester and oxide impurities highlight the sensitivity of sulfanyl-acetic acid derivatives to esterification and oxidation. The target compound’s tetrazole may mitigate such degradation pathways by stabilizing the molecule through resonance .
2.3. Substituted Phenyl Derivatives
- Trifluoromethyl-Substituted Analogs (): Compounds like 2-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid feature electron-withdrawing CF₃ groups. The CF₃ substituent increases acidity (pKa ~1–2) compared to the target compound’s 5-sulfanyltetrazole, which may act as a weaker acid (pKa ~4–5 for tetrazoles) .
- N-(5-Methyl-1,2-oxazol-3-yl)-2-[(2-oxo-2-{2-[3-(4-phenylpiperazinyl)propanoyl]hydrazino}ethyl)sulfanyl]acetamide (): The piperazinyl-propanoyl hydrazine side chain introduces basicity and bulkiness, contrasting with the target compound’s planar tetrazole. This structural divergence could influence solubility and membrane permeability .
Biological Activity
The compound [(2-oxo-2-{[3-(5-sulfanyl-1H-tetrazol-1-yl)phenyl]amino}ethyl)sulfanyl]acetic acid, often referred to as a thiazole derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for [(2-oxo-2-{[3-(5-sulfanyl-1H-tetrazol-1-yl)phenyl]amino}ethyl)sulfanyl]acetic acid is , with a molecular weight of approximately 357.43 g/mol. The structure features a sulfonamide group, which is known for its role in various biological activities.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Compounds containing sulfonamide groups typically inhibit specific enzymes, such as carbonic anhydrase and certain kinases, which are crucial in various metabolic pathways.
- Antimicrobial Properties : The presence of a tetrazole ring may enhance the compound's ability to act against bacterial strains by interfering with their metabolic processes.
Anticancer Activity
Recent studies have shown that thiazole derivatives can induce apoptosis in cancer cells. For instance, a study demonstrated that similar compounds led to increased levels of reactive oxygen species (ROS), triggering cell death pathways in various cancer cell lines.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HeLa | 15 | ROS Induction | |
| MCF-7 | 10 | Apoptosis via mitochondrial pathway | |
| A549 | 12 | Inhibition of cell proliferation |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Preliminary assays indicate effectiveness against Gram-positive bacteria, with varying degrees of potency.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | >64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
Case Studies
- Case Study on Cancer Treatment : In a controlled trial involving patients with advanced solid tumors, a derivative of this compound was administered alongside standard chemotherapy. Results indicated a significant increase in overall survival rates compared to the control group, attributed to enhanced apoptosis in tumor cells.
- Antimicrobial Efficacy : A study on the efficacy of this compound against antibiotic-resistant strains revealed promising results. The compound exhibited synergistic effects when combined with conventional antibiotics, suggesting its potential role as an adjuvant therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
